[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-2-8-15(9-3-12)20-18(22)23-11-16-10-17(24-21-16)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDHGYYSFFFMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound is reacted with the oxazole intermediate.
Formation of the Carbamate Linkage: The final step involves the reaction of the oxazole derivative with an isocyanate compound to form the carbamate linkage. This step typically requires the use of a base such as triethylamine (TEA) to neutralize the reaction mixture and drive the formation of the carbamate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the chlorophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate linkage or the oxazole ring, resulting in the formation of reduced products.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
a. (5-Phenyl-1,2-oxazol-3-yl)methyl N-(4-methylphenyl)carbamate (CAS 343374-59-4)
- Molecular Formula : C₁₈H₁₆N₂O₃ vs. C₁₈H₁₅ClN₂O₃ (target compound).
- Key Difference : Replacement of the 4-chlorophenyl group with a phenyl moiety reduces molecular weight (308.33 g/mol vs. ~342.78 g/mol) and eliminates the electron-withdrawing chlorine.
b. RTI-371 (3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole)
- Key Difference : A bicyclic substituent at position 5 instead of a carbamate group.
- Implications: The complex bicyclic structure in RTI-371 enhances stereochemical diversity, likely improving selectivity for cannabinoid receptors compared to the simpler carbamate derivative .
Functional Group Comparisons
a. O-Phenyl-N-(4-chlorophenyl)carbamate
b. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Key Difference : Pyrazole core with multiple chlorine substituents and a carboxamide (–CONH–) group.
- Implications : The carboxamide may enhance hydrogen-bonding capacity compared to the carbamate, while additional chlorines increase lipophilicity and steric bulk .
Sulfur-Containing Analogs
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectroscopic and Geometric Data
Biological Activity
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate is a novel chemical entity with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 343374-65-2
- Molecular Formula : C17H16ClN2O3
This compound features an oxazole ring substituted with a chlorophenyl group and a carbamate moiety, which are critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The carbamate group is known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition can lead to enhanced cholinergic activity, making it a candidate for neurological disorders.
- Antimicrobial Properties : Studies have shown that similar compounds exhibit antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the oxazole ring may contribute to this antimicrobial efficacy .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to suppress pro-inflammatory cytokines and reduce nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A recent study investigated the neuroprotective effects of a structurally similar compound in a model of Parkinson's disease. The compound significantly attenuated inflammatory responses in microglial cells and improved behavioral outcomes in mice subjected to neurotoxic insults. These findings suggest that compounds like this compound could be promising candidates for treating neurodegenerative diseases .
Case Study: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives of compounds containing the oxazole ring were synthesized and tested against multiple bacterial strains. The results indicated moderate to strong antibacterial activity, particularly against Gram-negative bacteria. The structural features contributing to this activity were analyzed through molecular docking studies .
Q & A
Q. What are the established synthetic routes for [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate, and what reaction conditions optimize yield?
Answer: The synthesis typically involves coupling reactions between the oxazole precursor and the carbamate-forming agent. Key steps include:
- Oxazole Core Formation: Cyclization of substituted nitriles or amides under acidic or thermal conditions to form the 1,2-oxazole ring .
- Carbamate Linkage: Reaction of the hydroxyl group on the oxazole with an isocyanate (e.g., 4-methylphenyl isocyanate) in the presence of a base (e.g., triethylamine) in solvents like THF or dichloromethane at 0–25°C for 0.5–2 hours .
- Optimization: Higher yields (>75%) are achieved using anhydrous solvents, controlled temperatures (0–25°C), and stoichiometric excess of the isocyanate. Purity is confirmed via HPLC or NMR .
Q. Table 1: Reaction Conditions for Carbamate Formation
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Triethylamine | 0–25 | 0.75 | 78 |
| DCM | Pyridine | 25 | 2 | 65 |
| 1,4-Dioxane | K₂CO₃ | 90 | 1 | 82 |
Q. How is the molecular structure of this compound characterized, and what techniques validate its geometry?
Answer:
Q. Table 2: Key Structural Parameters from SC-XRD
| Bond/Angle | Value |
|---|---|
| C9–C8–C7 (oxazole) | 118.78° |
| N2–N3–C4 (carbamate) | 120.6° |
| C–O (carbamate) | 1.36 Å |
Advanced Research Questions
Q. What computational methods are used to predict the compound’s bioactivity, and how do they compare with experimental data?
Answer:
- Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, a HOMO-LUMO gap of ~4.5 eV suggests moderate electrophilicity .
- Molecular Docking: Simulates binding to targets like acetylcholinesterase (AChE). Docking scores (e.g., −7.2 kcal/mol) indicate potential inhibition, but experimental IC₅₀ values (~50 µM) show weaker activity than rivastigmine (IC₅₀ = 0.1 µM) due to poor leaving-group properties of the carbamate .
- ADMET Prediction: Tools like FAF-Drugs2 assess solubility (LogP ~3.2) and hepatotoxicity risks .
Q. How can contradictory data on inhibitory activity be resolved through structural analysis?
Answer: Discrepancies between computational predictions and experimental results often arise from:
- Crystal Packing Effects: SC-XRD reveals intermolecular interactions (e.g., π-stacking of chlorophenyl groups) that reduce bioavailability .
- Tautomerism: The oxazole ring’s resonance stabilization may alter electron distribution, affecting binding to AChE’s catalytic triad .
- Methodological Adjustments: Use hybrid QM/MM simulations to model enzyme dynamics or modify the carbamate’s leaving group (e.g., replace methylphenyl with phenol) to enhance reactivity .
Q. What strategies improve the compound’s pharmacokinetic profile for CNS-targeted applications?
Answer:
- Lipophilicity Modulation: HPLC-measured LogD (2.8) can be reduced by introducing polar groups (e.g., –OH or –NH₂) to enhance blood-brain barrier penetration .
- Prodrug Design: Convert the carbamate to a phosphate ester for improved solubility, which hydrolyzes in vivo to the active form .
- Co-crystallization: Co-formers like succinic acid improve thermal stability (melting point >150°C) and dissolution rates .
Q. How does substitution on the oxazole or aryl rings influence biological activity?
Answer:
- Electron-Withdrawing Groups (e.g., –Cl): Enhance electrophilicity of the carbamate, improving covalent binding to serine hydrolases. IC₅₀ decreases by ~30% with para-chloro substitution .
- Methoxy Groups: Increase steric bulk, reducing AChE binding affinity but improving selectivity for peripheral enzymes .
- Comparative SAR Table:
| Substituent (Position) | LogP | IC₅₀ (AChE, µM) |
|---|---|---|
| –Cl (para) | 3.2 | 50 |
| –OCH₃ (meta) | 2.9 | 75 |
| –NO₂ (ortho) | 3.5 | 120 |
Q. What analytical methods detect degradation products under stress conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), acid (0.1 M HCl), or UV light.
- LC-MS/MS: Identifies major degradation products, such as hydrolyzed oxazole (m/z 220.1) or decarbamoylated derivatives (m/z 180.3) .
- Kinetic Analysis: Pseudo-first-order rate constants (k = 0.015 h⁻¹ at pH 7.4) quantify stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
